(3-((4-Fluorophenyl)methoxymethyl)phenyl)methyl 4-Chloro-alpha-(1-methylethyl)benzeneacetate
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Overview
Description
(3-((4-Fluorophenyl)methoxymethyl)phenyl)methyl 4-Chloro-alpha-(1-methylethyl)benzeneacetate is a complex organic compound with the molecular formula C26H26ClFO3 This compound is characterized by its unique structure, which includes a fluorophenyl group, a chlorobenzeneacetate moiety, and a methoxymethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Fluorophenyl)methoxymethyl)phenyl)methyl 4-Chloro-alpha-(1-methylethyl)benzeneacetate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenylmethanol through a nucleophilic substitution reaction.
Methoxymethylation: The 4-fluorophenylmethanol is then reacted with formaldehyde and a base to form the methoxymethyl derivative.
Coupling Reaction: The methoxymethyl derivative is coupled with a chlorobenzeneacetate derivative under specific conditions, such as the presence of a catalyst and controlled temperature, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-((4-Fluorophenyl)methoxymethyl)phenyl)methyl 4-Chloro-alpha-(1-methylethyl)benzeneacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-((4-Fluorophenyl)methoxymethyl)phenyl)methyl 4-Chloro-alpha-(1-methylethyl)benzeneacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-((4-Fluorophenyl)methoxymethyl)phenyl)methyl 4-Chloro-alpha-(1-methylethyl)benzeneacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors, leading to modulation of signal transduction pathways.
DNA Interaction: Interacting with DNA, potentially causing changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
(3-((4-Fluorophenyl)methoxymethyl)phenyl)methyl 4-Chloro-alpha-(1-methylethyl)benzeneacetate: can be compared with other compounds having similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
80499-01-0 |
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Molecular Formula |
C26H26ClFO3 |
Molecular Weight |
440.9 g/mol |
IUPAC Name |
[3-[(4-fluorophenyl)-methoxymethyl]phenyl]methyl 2-(4-chlorophenyl)-3-methylbutanoate |
InChI |
InChI=1S/C26H26ClFO3/c1-17(2)24(19-7-11-22(27)12-8-19)26(29)31-16-18-5-4-6-21(15-18)25(30-3)20-9-13-23(28)14-10-20/h4-15,17,24-25H,16H2,1-3H3 |
InChI Key |
FJWZBJUBDIQMKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OCC2=CC(=CC=C2)C(C3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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